

Application Notes: Live-Cell Imaging of Mitochondrial Dynamics in Response to Propofol

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Compound of Interest

Compound Name: *Propofol*

Cat. No.: *B549288*

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Introduction

Propofol, a widely used intravenous anesthetic, has been shown to impact mitochondrial function and dynamics.[1] Understanding these effects is crucial for researchers in neuroscience, anesthesiology, and drug development to elucidate mechanisms of both therapeutic action and potential toxicity. These application notes provide a framework for utilizing live-cell imaging to investigate **Propofol**-induced alterations in mitochondrial morphology, fission/fusion events, and related signaling pathways.

Background

Mitochondria are highly dynamic organelles that continuously undergo fusion and fission to maintain their shape, size, distribution, and function. This balance is critical for cellular homeostasis, including ATP production, calcium signaling, and apoptosis.[2] Emerging evidence indicates that **Propofol** can disrupt this delicate balance, primarily by promoting mitochondrial fission.[3][4] This process is characterized by the division of elongated, interconnected mitochondria into smaller, fragmented organelles.

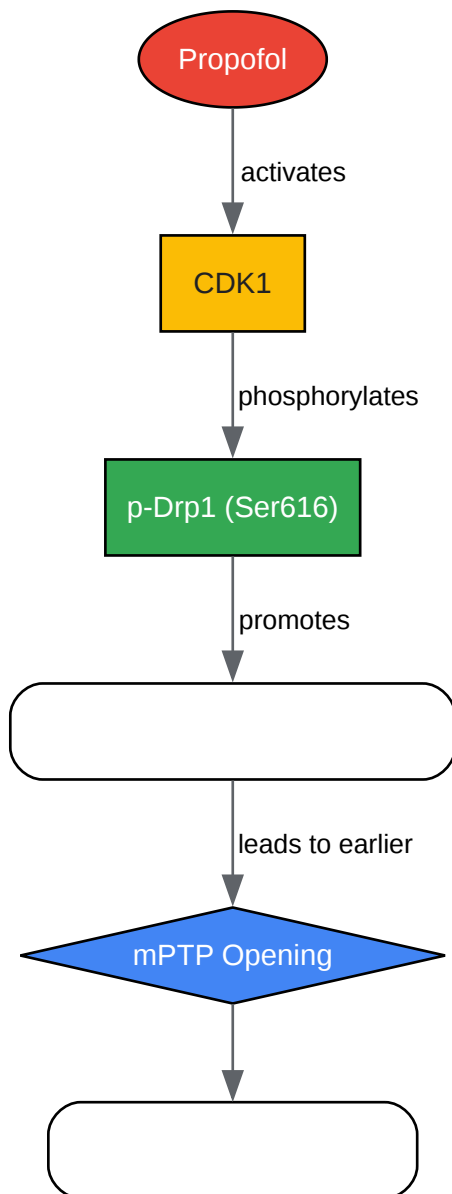
Studies have demonstrated that **Propofol** exposure leads to increased expression and activation of key proteins involved in mitochondrial fission, such as Dynamin-related protein 1 (Drp1).[3][5] The activation of Drp1 is often mediated by upstream signaling molecules like cyclin-dependent kinase 1 (CDK1).[3][5] This excessive fission can lead to mitochondrial

dysfunction, including decreased membrane potential and earlier opening of the mitochondrial permeability transition pore (mPTP), ultimately contributing to cellular stress and apoptosis.[3]
[4]

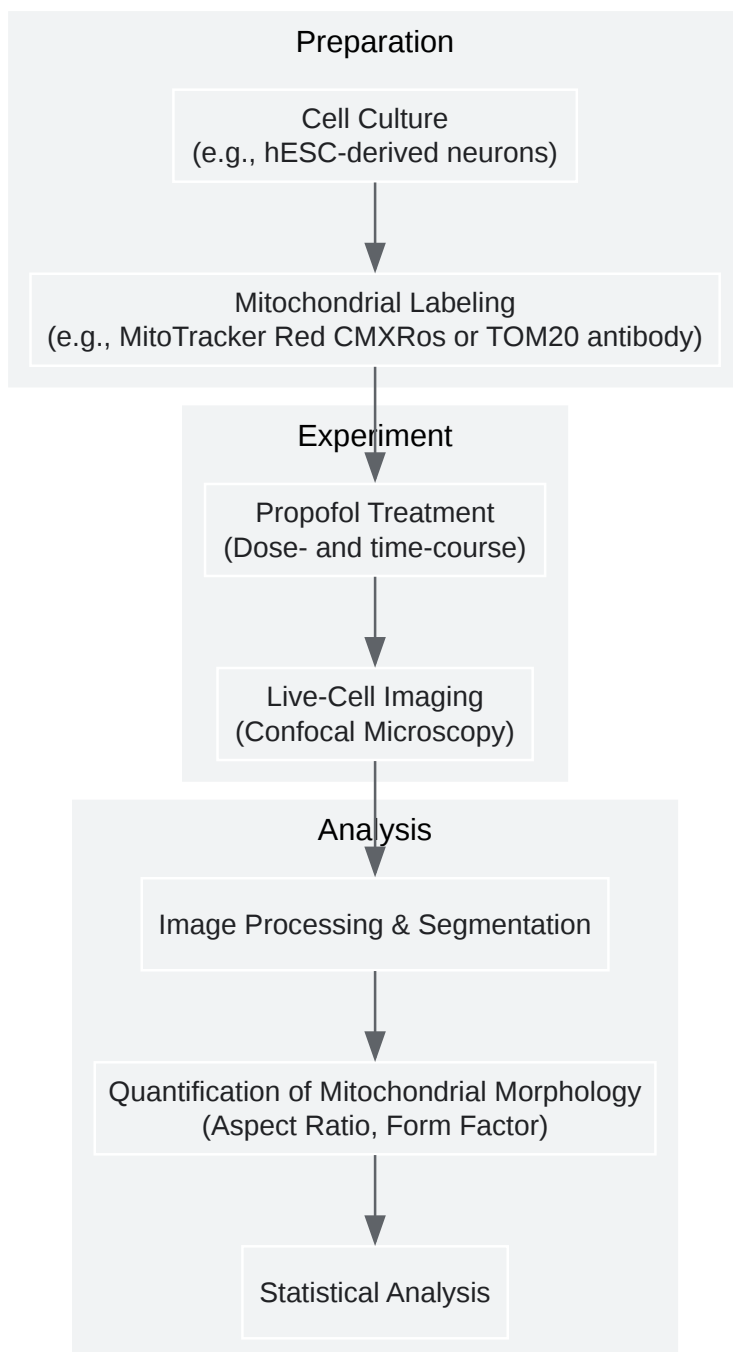
Key Signaling Pathway: Propofol-Induced Mitochondrial Fission

Propofol exposure can trigger a signaling cascade that leads to increased mitochondrial fission and potential neurotoxicity. A key pathway involves the activation of CDK1, which in turn phosphorylates and activates Drp1 at Serine 616.[3] Activated Drp1 then translocates from the cytosol to the outer mitochondrial membrane, where it oligomerizes and constricts mitochondria, leading to their division.

Propofol-Induced Mitochondrial Fission Pathway



Live-Cell Imaging Experimental Workflow

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